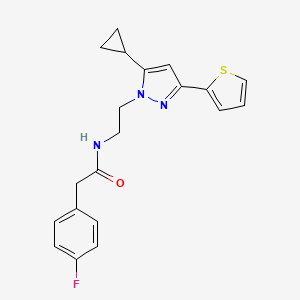
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(5-Cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound that has gained significant attention in scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide involves several steps:
Formation of 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole
Cyclization: : The reaction between cyclopropyl hydrazine and 2-thiophenyl ketone under acidic or basic conditions.
Synthesis of the ethyl linker
Alkylation: : The reaction of the pyrazole derivative with an ethylene-based reagent under controlled conditions to introduce the ethyl group.
Acetylation
Acetylation Reaction: : The reaction with 4-fluoroaniline under conditions such as anhydrous sodium acetate in acetic acid to form the final amide bond.
Industrial Production Methods
Industrial-scale production may involve optimization of these steps to ensure high yield and purity, using scalable techniques such as continuous flow reactions, and ensuring safe handling of reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, particularly at the thiophene ring, forming sulfoxides or sulfones.
Reduction: : Reduction can occur at various positions, including the pyrazole and thiophene rings, altering the electronic properties.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify functional groups, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substituents: : Halogenating agents, amines, or alkylating agents.
Major Products
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Modified pyrazole, reduced thiophene derivatives.
Substitution Products: : Varied based on the substituent introduced.
Aplicaciones Científicas De Investigación
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide has been studied for:
Medicinal Chemistry: : Potential therapeutic applications due to its biological activity, such as anti-inflammatory, anticancer, or antimicrobial effects.
Biology: : Interaction with biological targets like enzymes or receptors, making it a candidate for studying biochemical pathways.
Industry: : Used in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.
Mecanismo De Acción
The compound's mechanism of action involves binding to specific molecular targets, such as proteins or nucleic acids, influencing biological pathways. Its unique structure allows it to interact with various targets, potentially inhibiting enzyme activity or modulating receptor functions.
Comparación Con Compuestos Similares
Similar compounds include other pyrazole-based derivatives, cyclopropyl-containing molecules, and fluorophenylacetamide derivatives.
List of Similar Compounds
Pyrazole Derivatives: : Compounds with similar pyrazole cores but varying substituents.
Cyclopropyl Compounds: : Molecules containing the cyclopropyl group, affecting their three-dimensional structure.
Fluorophenylacetamides: : Variants with different functional groups attached to the fluorophenyl moiety.
Propiedades
IUPAC Name |
N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3OS/c21-16-7-3-14(4-8-16)12-20(25)22-9-10-24-18(15-5-6-15)13-17(23-24)19-2-1-11-26-19/h1-4,7-8,11,13,15H,5-6,9-10,12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXLFURNHZAFQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)CC3=CC=C(C=C3)F)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-N-(4-FLUOROPHENYL)-1-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE](/img/structure/B2664497.png)
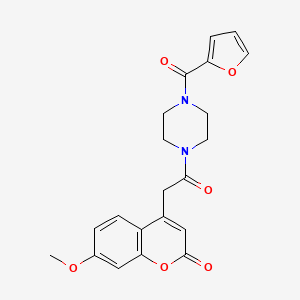
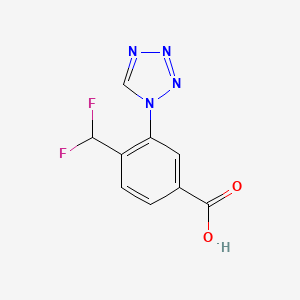
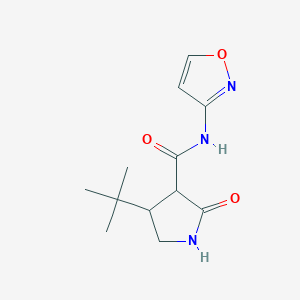
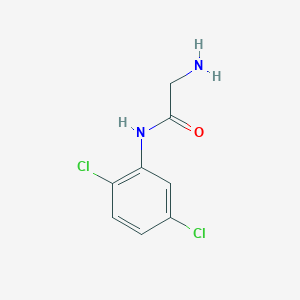

![1-ACETYL-N-[(3-METHOXYPHENYL)METHYL]AZETIDINE-3-CARBOXAMIDE](/img/structure/B2664510.png)
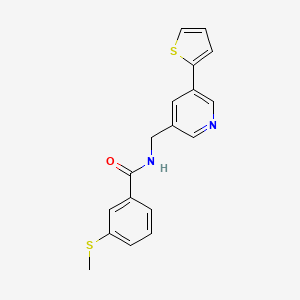
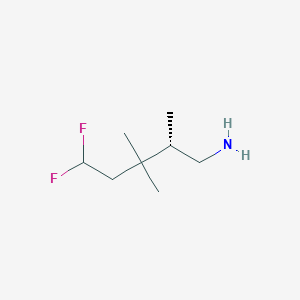
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2664513.png)

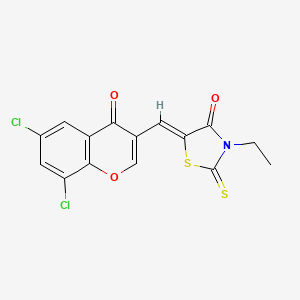
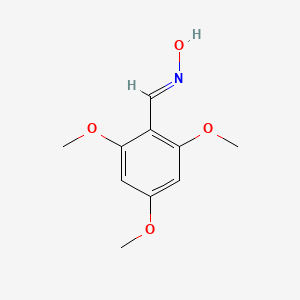
![3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B2664518.png)
